molecular formula C3H8Cl2Si B161097 Chloro(chloromethyl)dimethylsilane CAS No. 1719-57-9

Chloro(chloromethyl)dimethylsilane

Cat. No.: B161097
CAS No.: 1719-57-9
M. Wt: 143.08 g/mol
InChI Key: ITKVLPYNJQOCPW-UHFFFAOYSA-N
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Chemical Reactions Analysis

Properties

IUPAC Name

chloro-(chloromethyl)-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8Cl2Si/c1-6(2,5)3-4/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKVLPYNJQOCPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8Cl2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4061911
Record name Silane, chloro(chloromethyl)dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4061911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Silane, chloro(chloromethyl)dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

1719-57-9
Record name Chloro(chloromethyl)dimethylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1719-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, chloro(chloromethyl)dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001719579
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, chloro(chloromethyl)dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silane, chloro(chloromethyl)dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4061911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloro(chloromethyl)dimethylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.460
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chloro(chloromethyl)dimethylsilane
Reactant of Route 2
Chloro(chloromethyl)dimethylsilane
Reactant of Route 3
Chloro(chloromethyl)dimethylsilane
Customer
Q & A

A: Chloro(chloromethyl)dimethylsilane reacts readily with various nucleophiles, including Grignard reagents [], lithium reagents [], and silyl anions [], through nucleophilic substitution. The presence of two leaving groups (chlorine atoms) allows for stepwise or selective reactions depending on the reaction conditions and nucleophile used. For instance, reactions with Grignard reagents in the presence of Dichloro(N,N,N′N′-tetramethylethylenediamine)zinc can selectively substitute the chlorine atom attached to the silicon [].

A: this compound acts as a key building block in synthesizing well-defined polymers []. It can be used to introduce functional groups, enabling the creation of block copolymers, triblock terpolymers, and even more complex structures through chemoselective stepwise coupling reactions with living polymers [].

A: Yes, this compound plays a significant role in synthesizing various heterocyclic compounds. For example, it can react with O-trimethylsilylated hydrazides containing Schiff-base derivatives to form five or six-membered chelate rings containing pentacoordinate silicon [].

A: Yes, regioselectivity is a key feature of this compound's reactivity. Depending on the substrate and reaction conditions, it can undergo either intramolecular or intermolecular reactions, leading to different product outcomes. For instance, in reactions with N-trimethylsilyl-N-acetylglycine N’,N’-dimethylamide, this compound selectively forms a five-membered chelate ring [].

ANone: The molecular formula is C3H8Cl2Si, and the molecular weight is 143.09 g/mol.

ANone: this compound has a tetrahedral silicon center. Two methyl groups and one chlorine atom are directly bonded to the silicon. The fourth substituent is a chloromethyl group (-CH2Cl), which provides a second reactive site for further transformations.

ANone: While the provided abstracts don't offer specific spectroscopic data, it's important to note that NMR (Nuclear Magnetic Resonance) spectroscopy, particularly 1H NMR and 29Si NMR, would be crucial for structural characterization. Additionally, IR (Infrared) spectroscopy could provide insights into the presence of specific functional groups.

A: The use of this compound in synthesizing porphyrin-end-functionalized polycyclohexane highlights its potential in developing advanced materials []. These materials hold promise in diverse applications, including optoelectronics, sensing, and catalysis.

ANone: this compound should be handled with caution as it is moisture-sensitive and potentially corrosive. It is essential to consult the material safety data sheet (MSDS) for detailed safety information and appropriate handling procedures.

ANone: As with many chemical reagents, proper waste disposal is crucial to minimize environmental impact. Research on the specific environmental fate and potential toxicity of this compound would be beneficial to guide responsible use and disposal practices.

ANone: Although not explicitly mentioned in the provided abstracts, the reactivity of this compound with hydroxyl groups suggests its potential use as a protecting group in organic synthesis. Further research would be needed to explore this application in detail.

A: Yes, this compound is used in preparing tridentate ligand precursors for vanadium and niobium complexes []. These complexes are relevant in coordination chemistry and catalysis.

A: Its versatility in forming various bond types, including C-Si, O-Si, and N-Si bonds, makes it a valuable reagent []. Additionally, the potential for regioselective reactions enhances its utility in constructing complex molecules.

A: Aside from the reactions mentioned previously, this compound is employed in the N-methylation of Pyrimidone [], transsilylation of O-trimethylsilyl derivatives of α-dimethylaminoketones [], and the synthesis of acetylenic [Chloro(iodo)methyl]silanes and 2-Sulfanylbenzothiazoles [].

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